molecular formula C16H16N2O4 B14914560 4-nitro-N-(4-propoxyphenyl)benzamide

4-nitro-N-(4-propoxyphenyl)benzamide

Cat. No.: B14914560
M. Wt: 300.31 g/mol
InChI Key: MXLBGMCLSDOILY-UHFFFAOYSA-N
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Description

4-Nitro-N-(4-propoxyphenyl)benzamide (molecular formula: C₁₆H₁₆N₂O₄) is a benzamide derivative featuring a nitro group at the para position of the benzoyl ring and a propoxy substituent on the N-attached phenyl ring. For instance, the 2-propoxyphenyl isomer (4-nitro-N-(2-propoxyphenyl)benzamide) has a molecular weight of 300.31 g/mol, logP of 3.99 (indicating moderate lipophilicity), and a polar surface area of 63.5 Ų, suggesting moderate solubility in aqueous media . The para-propoxyphenyl variant likely exhibits similar physicochemical traits but may differ in molecular conformation due to substituent positioning.

Properties

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

IUPAC Name

4-nitro-N-(4-propoxyphenyl)benzamide

InChI

InChI=1S/C16H16N2O4/c1-2-11-22-15-9-5-13(6-10-15)17-16(19)12-3-7-14(8-4-12)18(20)21/h3-10H,2,11H2,1H3,(H,17,19)

InChI Key

MXLBGMCLSDOILY-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-(4-propoxyphenyl)benzamide typically involves the condensation of 4-nitrobenzoic acid with 4-propoxyaniline. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) to form the corresponding acyl chloride, which then reacts with the amine to yield the desired benzamide . The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of catalysts such as Lewis acids (e.g., aluminum chloride) can further enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-(4-propoxyphenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Alkyl halides with bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

    Reduction: 4-amino-N-(4-propoxyphenyl)benzamide.

    Substitution: Various alkyl-substituted derivatives of the original compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the benzamide scaffold significantly influence molecular properties. Key analogs and their characteristics are summarized below:

Compound Name Molecular Formula Substituents (Benzamide/N-phenyl) logP Molecular Weight (g/mol) Key Properties/Activities Reference
4-Nitro-N-(2-propoxyphenyl)benzamide C₁₆H₁₆N₂O₄ 4-NO₂ / 2-OCH₂CH₂CH₃ 3.99 300.31 Moderate lipophilicity, low aqueous solubility
N-(4-Hydroxyphenyl)-4-nitrobenzamide C₁₃H₁₀N₂O₄ 4-NO₂ / 4-OH ~2.5* 274.23 High thermal stability (Tₚ: >300°C), planar structure (dihedral angle: 2.31°)
4-Nitro-N-(3-(trifluoromethyl)phenyl)benzamide C₁₄H₉F₃N₂O₃ 4-NO₂ / 3-CF₃ 4.5* 310.23 Enhanced metabolic stability due to CF₃ group
4-Nitro-N-(quinolin-8-yl)benzamide C₁₆H₁₁N₃O₃ 4-NO₂ / quinolin-8-yl ~3.8* 293.28 Used in coordination chemistry (e.g., cobalt complexes)
4-Nitro-N-(2,6-dimethylphenyl)benzamide C₁₅H₁₃N₂O₃ 4-NO₂ / 2,6-CH₃ 3.2* 269.28 Anticonvulsant activity (2× phenytoin in MES test)

*Estimated based on substituent contributions.

  • Thermal Stability : The hydroxyl analog (N-(4-hydroxyphenyl)-4-nitrobenzamide) exhibits exceptional thermal stability (>300°C) due to intermolecular N–H···O and O–H···O hydrogen bonds, forming layered crystal structures . In contrast, the trifluoromethyl derivative (4-nitro-N-(3-(trifluoromethyl)phenyl)benzamide) may show lower thermal stability but improved metabolic resistance .
  • Lipophilicity : The propoxy substituent in 4-nitro-N-(4-propoxyphenyl)benzamide likely increases logP compared to hydroxyl or methoxy analogs, enhancing membrane permeability but reducing solubility.

Pharmacological Activities

  • Anticonvulsant Activity : Derivatives like 4-nitro-N-(2,6-dimethylphenyl)benzamide demonstrate potent anticonvulsant effects, surpassing phenytoin in maximal electroshock (MES) tests. The methyl groups likely enhance hydrophobic interactions with target receptors .
  • Antitumor Potential: 4-Nitro-N-(3-phenylpropyl)benzamide (synthesized via acyl chloride coupling) shows preliminary antitumor activity, though its mechanism remains uncharacterized .

Structural and Crystallographic Differences

  • Dihedral Angles: In 2-nitro-N-(4-nitrophenyl)benzamide, the dihedral angle between aromatic rings is 82.32°, creating a non-planar structure stabilized by intramolecular C–H···O bonds . The para-propoxyphenyl variant may adopt a more planar conformation if hydrogen bonding is optimized.
  • Hydrogen Bonding : N-(4-hydroxyphenyl)-4-nitrobenzamide forms a 3D network via N–H···O and O–H···O interactions, whereas bromo analogs (e.g., 4-bromo-N-(2-nitrophenyl)benzamide) rely on weaker van der Waals forces .

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